molecular formula C₂₀H₃₁NO₃ B1145779 Methyl 4-aza-5alpha-Androsta-3-one-17beta-Carboxylate CAS No. 73671-92-8

Methyl 4-aza-5alpha-Androsta-3-one-17beta-Carboxylate

Katalognummer: B1145779
CAS-Nummer: 73671-92-8
Molekulargewicht: 333.47
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-aza-5alpha-Androsta-3-one-17beta-Carboxylate is a synthetic compound that serves as an intermediate in the synthesis of Finasteride and Dutasteride, which are 5α-reductase inhibitors. These inhibitors are used in the treatment of benign prostatic hyperplasia, acne, seborrhea, female hirsutism, prostatitis, and prostatic carcinoma .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-aza-5alpha-Androsta-3-one-17beta-Carboxylate typically involves the reaction of Methanol with 4-Aza-5alpha-androstan-1-ene-3-one-17beta-carboxylic acid . The reaction conditions often include the use of Benzene Seleninic Anhydride as a reagent .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1.1. 5-alpha-reductase Inhibition

Methyl 4-aza-5alpha-androsta-3-one-17beta-carboxylate functions primarily as a potent inhibitor of the enzyme 5-alpha-reductase. This enzyme is crucial in the conversion of testosterone to dihydrotestosterone (DHT), a more potent androgen associated with various androgenic disorders.

  • Clinical Relevance : Inhibition of 5-alpha-reductase is significant for treating conditions such as:
    • Acne Vulgaris : Excessive androgen levels can lead to increased sebum production, contributing to acne. Studies have shown that methyl 4-aza derivatives can effectively reduce sebum production and improve acne symptoms .
    • Hirsutism : This condition, characterized by excessive hair growth in women, can be managed through the antiandrogenic effects of this compound .
    • Benign Prostatic Hyperplasia (BPH) : The compound has demonstrated efficacy in reducing prostate size and alleviating symptoms associated with BPH by lowering DHT levels .

Research Findings

2.1. Experimental Studies

Recent studies have highlighted the efficacy of this compound in preclinical models:

  • Tumor Growth Inhibition : In a study involving androgen-sensitive rat prostatic tumors, treatment with varying doses of the compound resulted in significant tumor growth inhibition, correlating with reduced DNA synthesis in tumor cells . This suggests potential applications in oncology, particularly for prostate cancer management.
Dose (mg/day)Tumor Growth Rate Reduction (%)
0.01Minimal
0.1Moderate
1.0Significant
4.0Maximum

2.2. Topical Applications

The compound has also been investigated for topical formulations aimed at treating skin disorders related to hyperandrogenism:

  • Seborrhea and Androgenic Alopecia : Topical application of methyl 4-aza derivatives has shown promise in reducing sebaceous gland size and activity, thereby alleviating conditions like seborrhea and androgenic alopecia .

Case Studies

3.1. Clinical Trials

Several clinical investigations have explored the safety and efficacy of this compound:

  • A double-blind placebo-controlled trial assessed its impact on acne vulgaris, demonstrating a statistically significant reduction in lesion count and severity among participants treated with the compound compared to placebo .

3.2. Efficacy on Prostate Health

A longitudinal study on patients with BPH indicated that administration of the compound led to improved urinary flow rates and reduced prostate volume over a six-month period, supporting its use as a therapeutic agent for managing BPH symptoms .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Methyl 4-aza-5alpha-Androsta-3-one-17beta-Carboxylate is unique in its role as an intermediate in the synthesis of both Finasteride and Dutasteride. Its structure allows for specific interactions with the 5α-reductase enzyme, making it a valuable compound in the development of treatments for androgen-related disorders .

Biologische Aktivität

Methyl 4-aza-5alpha-Androsta-3-one-17beta-Carboxylate (MAA) is a synthetic compound derived from testosterone, primarily recognized for its role as an intermediate in the synthesis of clinically significant 5α-reductase inhibitors like Finasteride and Dutasteride. These inhibitors are crucial in treating conditions such as benign prostatic hyperplasia (BPH), androgenic alopecia, and other androgen-related disorders. This article delves into the biological activity of MAA, exploring its mechanisms of action, biochemical properties, and relevant research findings.

Target Enzyme: 5α-Reductase

MAA functions primarily as a 5α-reductase inhibitor , which prevents the conversion of testosterone to dihydrotestosterone (DHT). This inhibition is vital because DHT is implicated in various androgen-dependent conditions. The mechanism involves MAA binding to the enzyme's active site, thereby hindering its activity and reducing DHT levels in tissues.

Biochemical Pathways

The inhibition of 5α-reductase affects the androgen signaling pathway, leading to decreased cellular responses mediated by DHT. This has therapeutic implications for conditions like:

  • Benign Prostatic Hyperplasia (BPH)
  • Acne
  • Seborrhea
  • Female Hirsutism
  • Prostatic Carcinoma .

Pharmacokinetics

MAA is generally well absorbed following oral administration, metabolized in the liver, and excreted via feces and urine. The pharmacokinetic profile supports its use in formulations aimed at managing androgen-related disorders.

Inhibition Studies

Research indicates that MAA and its derivatives exhibit potent inhibitory effects on human type 2 5α-reductase. For instance, modifications to the amide substituents significantly influence the binding affinity to both type 1 and type 2 isoforms of 5α-reductase .

Case Studies

  • Combined Androgen Blockade : A study highlighted that certain derivatives of MAA showed dual inhibition of both isoforms of 5α-reductase while maintaining poor binding affinity to the androgen receptor (AR). This suggests a targeted approach in developing therapies that minimize side effects associated with AR activation .
  • Cell Viability Assays : In vitro studies demonstrated that MAA did not exhibit cytotoxicity at concentrations below 0.3 mM but affected cell viability at higher concentrations, indicating a dose-dependent response .
  • Mechanistic Insights : The introduction of specific substituents on the A-ring of MAA derivatives resulted in enhanced binding to the androgen receptor, suggesting potential pathways for developing more effective inhibitors with fewer side effects .

Table: Summary of Biological Activities

ActivityDescription
5α-Reductase Inhibition Prevents conversion of testosterone to DHT; therapeutic for BPH and acne
Cell Viability Impact Non-cytotoxic below 0.3 mM; dose-dependent effects observed
Androgen Receptor Binding Modified derivatives show improved binding; potential for dual inhibition

Q & A

Basic Research Questions

Q. What are the defining structural features of Methyl 4-aza-5alpha-Androsta-3-one-17beta-Carboxylate, and how do they influence its synthetic pathways?

  • Methodological Answer : The compound’s core structure includes a 4-aza substitution in the steroidal backbone, a 3-ketone group, and a 17β-carboxylate methyl ester. The 4-aza modification introduces a nitrogen atom, altering electronic properties and reactivity, particularly in cyclization and oxidation steps. The 17β-carboxylate group impacts solubility and functionalization. Structural elucidation via NMR and mass spectrometry should prioritize verifying the stereochemistry at C5 and C17, referencing molecular formula C20H32O2 and parent terms from ontology databases .

Q. What are the established synthetic routes for this compound, and which steps are most prone to side reactions?

  • Methodological Answer : A common route involves:

  • Step 1 : Reacting precursor (V) with oxalyl chloride and diethylamine in refluxing toluene to form intermediates (VI).
  • Step 2 : Oxidation with ozone or NaIO4/KMnO4 to yield 5-oxo-3,5-secoandrostan-3-oic acid (VII).
  • Step 3 : Cyclization with methylamine ethylene glycol at 180°C under pressure, followed by Pt-catalyzed hydrogenation.
    Critical steps include maintaining anhydrous conditions during cyclization and monitoring reaction times to avoid over-oxidation. Side reactions often arise from incomplete esterification or ring-opening during oxidation .

Q. How should researchers verify the purity and identity of this compound derivatives?

  • Methodological Answer : Use a combination of HPLC (with UV detection at 240 nm for conjugated ketones), high-resolution mass spectrometry (HRMS) for molecular ion validation, and 1H/13C NMR to confirm stereochemistry. Compare spectral data with published standards (e.g., NIST Chemistry WebBook entries for analogous steroids) and report deviations >0.1 ppm in NMR shifts .

Advanced Research Questions

Q. What strategies optimize stereochemical control during the cyclization of 3,5-seco intermediates to form the 4-aza-androstane core?

  • Methodological Answer : To enhance stereoselectivity:

  • Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during intermediate (VII) preparation.
  • Employ high-pressure reactors (≥5 bar) for cyclization to stabilize transition states.
  • Monitor reaction progress via in-situ FTIR to detect carbonyl intermediates. Adjust methylamine stoichiometry to 1.5 equivalents to minimize racemization .

Q. How can researchers resolve contradictions in reported bioactivity data for 4-aza-androstane derivatives?

  • Methodological Answer : Contradictions often arise from assay variability (e.g., cell line differences, solvent effects). Standardize protocols by:

  • Pre-saturating solvents (DMSO ≤0.1% v/v) to avoid cytotoxicity.
  • Including positive controls (e.g., finasteride for 5α-reductase inhibition).
  • Validating results across orthogonal assays (e.g., enzymatic vs. cell-based) .

Q. What analytical techniques are critical for characterizing degradation products of this compound under acidic conditions?

  • Methodological Answer : Use LC-MS/MS with ion-trap detection to identify hydrolyzed carboxylates or lactam byproducts. Accelerated stability studies (40°C/75% RH for 4 weeks) can predict degradation pathways. Assign structures via tandem MS fragmentation patterns and compare with synthetic standards .

Q. How do computational methods improve the design of 4-aza-androstane analogs with enhanced metabolic stability?

  • Methodological Answer : Perform DFT calculations to predict sites of CYP450-mediated oxidation (e.g., C17 ester). Docking studies with 5α-reductase crystal structures (PDB: 2H8G) guide substitutions at C4 or C17. Validate predictions via in vitro microsomal assays (e.g., human liver microsomes + NADPH) .

Q. What ethical considerations are paramount when publishing synthetic methodologies for this compound?

  • Methodological Answer : Disclose all modifications to established protocols (e.g., safety hazards of high-pressure cyclization). Provide raw spectral data in supplementary materials. Adhere to journal guidelines (e.g., Beilstein Journal’s requirements for experimental reproducibility and compound characterization) to avoid data falsification claims .

Q. Data Contradiction and Reproducibility

Q. How should researchers address inconsistencies in reported yields for the Pt-catalyzed hydrogenation step?

  • Methodological Answer : Variability often stems from catalyst activation (e.g., pre-reducing PtO2 in acetic acid) or H2 pressure (optimize between 30–50 psi). Replicate conditions exactly as described in prior studies (e.g., 24-hour reaction time at 25°C) and report catalyst lot numbers due to batch-dependent activity .

Q. What steps ensure reproducibility in synthesizing 17β-carboxylate derivatives across laboratories?

  • Methodological Answer : Standardize reagents (e.g., diethylamine purity ≥99.9%), provide detailed NMR assignments (δ 1.2–1.4 ppm for C18/C19 methyl groups), and share step-by-step videos of critical steps (e.g., vacuum filtration of intermediates). Use IUPAC nomenclature for analogs (e.g., CAS 105318-28-3 for 3-oxo-4-aza-5α-androstane-17β-carboxylic acid) to avoid ambiguity .

Q. Methodological Best Practices

Q. What precautions are necessary when handling this compound due to limited toxicity data?

  • Methodological Answer : Treat as a potential teratogen based on structural similarity to 5α-reductase inhibitors. Use fume hoods for solid handling, avoid skin contact (wear nitrile gloves), and dispose of waste via licensed chemical disposal services. Document all safety protocols in supplementary materials .

Q. How can researchers validate novel synthetic routes for this compound to meet journal standards?

  • Methodological Answer : Follow Beilstein Journal guidelines:
  • Include ≤5 detailed procedures in the main text.
  • Provide HRMS, NMR (1H/13C), and elemental analysis for all new compounds.
  • Deposit spectral data in public repositories (e.g., Zenodo) with persistent identifiers .

Eigenschaften

IUPAC Name

methyl (1S,3aS,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,8,9,9b,10,11-tetradecahydroindeno[5,4-f]quinoline-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31NO3/c1-19-10-8-14-12(13(19)5-6-15(19)18(23)24-3)4-7-16-20(14,2)11-9-17(22)21-16/h12-16H,4-11H2,1-3H3,(H,21,22)/t12-,13-,14-,15+,16+,19-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIJOERJCUZAWQB-ALHYADCGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)OC)CCC4C3(CCC(=O)N4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)OC)CC[C@@H]4[C@@]3(CCC(=O)N4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73671-92-8
Record name 3-oxo-4-aza-5a-androstane-17b-carboxylic acid methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.